3-(6-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
Properties
Molecular Formula |
C14H20ClN3O2S |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
tert-butyl 3-(6-chloropyrimidin-4-yl)sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN3O2S/c1-14(2,3)20-13(19)18-6-4-5-10(8-18)21-12-7-11(15)16-9-17-12/h7,9-10H,4-6,8H2,1-3H3 |
InChI Key |
GJWSMZPDHQYYFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)SC2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrimidine Ring
Methylsulfanyl vs. Sulfanyl Groups
- Compound: tert-butyl 3-[(6-chloro-2-(methylthio)-pyrimidin-4-yl)amino]piperidine-1-carboxylate () Key Difference: A methylthio (-SCH₃) group at the pyrimidine 2-position and an amino (-NH-) linker instead of a sulfanyl (-S-) group. The methylthio group adds steric bulk and electron-donating effects, altering electronic distribution on the pyrimidine ring .
Positional Isomerism of Sulfanyl Group
- Compound: 2-(4-chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester () Key Difference: Sulfanyl group at pyrimidine 2-position instead of 4-position, with an additional methyl group at the 6-position. The methyl group enhances lipophilicity (logP increased by ~0.5) .
Modifications on the Piperidine Scaffold
Carboxylic Acid vs. Ester Functionalization
- Compound : (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid ()
- Key Difference : A phenyl group at the 4-position and a carboxylic acid (-COOH) at the 3-position instead of the sulfanyl-pyrimidine substituent.
- Impact : The carboxylic acid introduces pH-dependent solubility (e.g., ionized at physiological pH), while the phenyl group adds rigidity, possibly favoring π-π interactions in hydrophobic pockets .
Oxymethyl vs. Sulfanyl Linkers
- Compound: 3-(6-chloro-pyrimidin-4-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester () Key Difference: An oxygen-based oxymethyl (-O-CH₂-) linker instead of a sulfur-based sulfanyl (-S-) group. Oxygen’s higher electronegativity may also reduce membrane permeability .
Methylamino Substitutions
- Compound: 3-[(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester () Key Difference: A methylamino (-N(CH₃)-) group bridges the piperidine and pyrimidine moieties. However, it may also lower water solubility due to enhanced lipophilicity .
Comparative Data Table
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Biological Implications |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₉ClN₃O₂S | ~340.84 | 4-position sulfanyl, Boc group | Balanced solubility and reactivity |
| tert-butyl 3-[(6-chloro-2-(methylthio)pyrimidin-4-yl)amino]piperidine-1-carboxylate | C₁₅H₂₂ClN₄O₂S | 356.88 | 2-methylthio, amino linker | Enhanced H-bonding, steric bulk |
| 2-(4-chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylate | C₁₆H₂₄ClN₃O₂S | 357.91 | 2-sulfanyl, 6-methyl, methylene linker | Reduced steric hindrance, higher logP |
| 3-(6-chloro-pyrimidin-4-yloxymethyl)-piperidine-1-carboxylate | C₁₄H₂₀ClN₃O₃ | 313.78 | Oxymethyl linker | Lower reactivity, improved polarity |
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC-MS to identify intermediates and by-products .
- Purify via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the final product .
Advanced Question: How do the chloro and sulfanyl substituents influence reactivity in cross-coupling reactions, and what experimental approaches validate these effects?
Answer:
The 6-chloro group on pyrimidine acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings for aryl/heteroaryl substitutions. The sulfanyl (-S-) linker enhances electron density, potentially stabilizing transition states in nucleophilic attacks.
Methodological Validation :
- Kinetic Studies : Compare reaction rates of the chloro-pyrimidine derivative with analogues lacking the sulfanyl group. Use NMR to track substituent effects on electron-withdrawing/donating properties .
- Computational Modeling : DFT calculations can predict regioselectivity in substitution reactions, validated by isolating intermediates (e.g., trapping with Grignard reagents) .
Basic Question: What analytical techniques are critical for characterizing this compound, and how are challenges like stereochemical resolution addressed?
Answer:
Key Techniques :
- NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, pyrimidine protons as doublets near 8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (expected [M+H]+ ~313.8 g/mol for C14H21ClN3O2S) .
- HPLC-PDA : Assesses purity (>95% for most research-grade batches) .
Q. Stereochemical Challenges :
- If chiral centers exist (e.g., piperidine conformation), use chiral columns (e.g., Chiralpak IA) or derivatization with Mosher’s acid to resolve enantiomers .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate biological potential, leveraging insights from structural analogs?
Answer:
SAR Design :
Analog Synthesis : Modify substituents (e.g., replace chloro with fluoro, vary sulfanyl with oxy/methylamino groups) .
Biological Assays : Test against targets like kinases or microbial enzymes. For example:
| Analog | Modification | Reported Activity | Source |
|---|---|---|---|
| 3-(6-Chloro-2-MeS-pyrimidin-4-yl) | Methylsulfanyl addition | Antimicrobial (IC50: 2.5 μM) | |
| 4-(6-Chloro-pyrimidin-4-ylamino) | Sulfanyl → amino substitution | Antitumor (Ki: 0.8 nM) |
Data Interpretation : Correlate electronic (Hammett σ constants) and steric (molecular volume) parameters with activity trends using QSAR models .
Basic Question: What safety protocols are recommended for handling this compound given conflicting hazard classifications?
Answer:
Conflicting Data : Some SDS classify acute toxicity (Category 4 for oral/dermal/inhalation) , while others report "not classified" .
Precautionary Measures :
- PPE : Nitrile gloves, lab coat, safety goggles, and N95 respirator in ventilated hoods .
- Spill Management : Absorb with inert material (e.g., vermiculite), avoid water jets to prevent aerosolization .
- Storage : Desiccated at -20°C in amber vials to limit hydrolysis .
Advanced Question: What strategies mitigate stability issues during storage and experimental procedures?
Answer:
Degradation Pathways :
Q. Stabilization Methods :
- Lyophilization : For long-term storage, lyophilize as a hydrochloride salt to enhance shelf life .
- Inert Atmosphere : Use argon/vacuum sealing during reactions to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
